Diethyl 2,2'-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate
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Overview
Description
Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate is a chemical compound with the molecular formula C23H22O8. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two diethyl ester groups attached to a benzopyran core, which is further substituted with phenyl and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate typically involves the esterification of the corresponding benzopyran derivative. One common method involves the reaction of 4-oxo-2-phenyl-4H-1-benzopyran-5,7-diol with diethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the diethyl ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides, thioesters, and other substituted derivatives.
Scientific Research Applications
Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate involves its interaction with specific molecular targets and pathways. The compound’s benzopyran core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory pathways by inhibiting key enzymes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-azanediyldiacetate: Similar in structure but contains an azanediyl group instead of the benzopyran core.
Diethyl (2-oxo-2-phenylethyl)phosphonate: Contains a phosphonate group instead of the benzopyran core.
Benzopyran-4-one derivatives: Compounds with similar benzopyran cores but different substituents.
Uniqueness
Diethyl 2,2’-((4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl)bis(oxy))bisacetate is unique due to its specific substitution pattern on the benzopyran core, which imparts distinct chemical and biological properties. Its dual ester groups and phenyl substitution make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
36086-89-2 |
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Molecular Formula |
C23H22O8 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl 2-[5-(2-ethoxy-2-oxoethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H22O8/c1-3-27-21(25)13-29-16-10-19(30-14-22(26)28-4-2)23-17(24)12-18(31-20(23)11-16)15-8-6-5-7-9-15/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
ITJJTERMXJOUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C(=C1)OCC(=O)OCC)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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